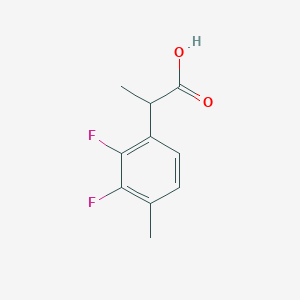

2-(2,3-Difluoro-4-methylphenyl)propanoic acid

Description

2-(2,3-Difluoro-4-methylphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative. Its molecular formula is C₁₀H₁₀F₂O₂, with an estimated molecular weight of 199.18 g/mol (calculated based on structural analogs). The compound features a propanoic acid backbone attached to a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position. This substitution pattern confers distinct electronic and steric properties:

- Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to non-fluorinated analogs.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-5-3-4-7(6(2)10(13)14)9(12)8(5)11/h3-4,6H,1-2H3,(H,13,14) |

InChI Key |

ZPNZEZWTUBZJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoro-4-methylbenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzophenone.

Reduction: Formation of difluoromethylbenzyl alcohol or difluoromethylbenzaldehyde.

Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making 2-(2,3-Difluoro-4-methylphenyl)propanoic acid a candidate for developing new anti-inflammatory drugs.

- Analgesic Effects : The compound may also possess analgesic properties, potentially useful in pain management therapies.

Synthesis of Derivatives

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid can be achieved through various methods that allow for the creation of derivatives with altered biological activities or improved pharmacological profiles. These derivatives are crucial in drug development processes .

Polymer Chemistry

The compound serves as an intermediate in the synthesis of specialty polymers. Its unique fluorinated structure can enhance the thermal stability and chemical resistance of polymer materials, making it valuable in high-performance applications.

Coatings and Adhesives

Due to its chemical properties, 2-(2,3-Difluoro-4-methylphenyl)propanoic acid can be used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Anti-inflammatory Activity

In a study published in the British Journal of Pharmacology, derivatives of similar compounds demonstrated significant anti-inflammatory activity in animal models. The findings suggest that 2-(2,3-Difluoro-4-methylphenyl)propanoic acid could be developed into a new class of anti-inflammatory drugs .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute explored the use of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid in developing fluorinated polymers. The study revealed that incorporating this compound significantly improved the thermal stability of the resulting materials compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests potential for significant biological activity.

Comparison with Similar Compounds

a. Substituent Effects on Acidity and Reactivity

- The 2,3-difluoro substituents in the target compound enhance carboxylic acid acidity compared to 3-(2-methoxyphenyl)propanoic acid (electron-donating methoxy group reduces acidity) .

- 4-Formylphenylpropanoic acid (Impurity K) is more reactive due to the aldehyde group, making it prone to further oxidation or nucleophilic attacks, unlike the stable methyl and fluorine substituents in the target compound .

b. Lipophilicity and Pharmacokinetics

- The 4-methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to 2-(3-fluoro-4-phenylphenyl)propanoic acid (logP ~3.0 due to biphenyl group). This difference may influence tissue distribution and metabolic clearance .

- The amino-substituted analog (MW 215.20) exhibits higher polarity, reducing membrane permeability but improving aqueous solubility .

Biological Activity

2-(2,3-Difluoro-4-methylphenyl)propanoic acid, also known as 2,2-difluoro-3-(4-methylphenyl)propanoic acid, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a propanoic acid backbone with two fluorine atoms and a para-methylphenyl group, which may enhance its pharmacological properties compared to non-fluorinated analogs.

Chemical Structure and Properties

The molecular formula of 2-(2,3-difluoro-4-methylphenyl)propanoic acid is C11H12F2O2, with a molecular weight of 192.19 g/mol. The presence of fluorine atoms typically increases lipophilicity and metabolic stability, potentially leading to improved therapeutic profiles.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F2O2 |

| Molecular Weight | 192.19 g/mol |

| Functional Groups | Carboxylic acid, Fluorine |

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The difluoromethylphenyl group enhances binding affinity via hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding with biological macromolecules such as enzymes and receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(2,3-difluoro-4-methylphenyl)propanoic acid exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting its potential as an anti-inflammatory agent .

Case Study:

In a study evaluating the effects of various derivatives on cytokine release in PBMC cultures, compounds similar to 2-(2,3-difluoro-4-methylphenyl)propanoic acid demonstrated effective modulation of inflammatory responses at concentrations around 100 µg/mL. The viability of cells remained high (94.71% to 96.72%), indicating low toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest that the introduction of fluorine atoms may enhance metabolic stability and alter the distribution characteristics compared to non-fluorinated counterparts. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-(2,3-difluoro-4-methylphenyl)propanoic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)propanoic Acid | C10H12O2 | Baseline structure; lacks fluorination |

| 2-Fluoro-3-(4-methylphenyl)propanoic Acid | C11H13F1O2 | Altered activity; contains one fluorine atom |

| 2,3-Difluoro-4-methylphenylacetic Acid | C11H12F2O2 | Similar fluorination pattern; distinct positioning |

The presence of two fluorine atoms in 2-(2,3-difluoro-4-methylphenyl)propanoic acid distinguishes it from these other compounds and may contribute to enhanced lipophilicity and altered interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.